15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid, also known as Boc-PEG4-acid, is a valuable building block in peptide synthesis. The "Boc" group refers to tert-butyloxycarbonyl, a protecting group for the amino group of the molecule. The "PEG4" segment represents a polyethylene glycol chain with four ether linkages (CH2-CH2-O). The terminal carboxylic acid group allows this molecule to be coupled to another amino acid or peptide fragment during chain elongation in solid-phase peptide synthesis (SPPS) []. This technique is crucial for the production of peptides with specific amino acid sequences for various research applications [].
Here, the Boc group ensures the amino group remains unreactive until desired for coupling, while the PEG4 spacer introduces a hydrophilic chain to the peptide. This spacer can influence the solubility, stability, and biological properties of the final peptide product [].
-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid can be employed for bioconjugation, a technique linking biological molecules like proteins, peptides, or antibodies to other molecules like drugs, imaging agents, or nanoparticles. The Boc group can be selectively removed to reveal a free amino group for conjugation with another biomolecule using appropriate chemistry. The PEG4 spacer in this molecule offers several advantages for bioconjugation:
The properties of 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid make it potentially useful in drug delivery applications. The PEG spacer can be used to create PEGylated prodrugs, where a therapeutic agent is attached via the Boc-protected amino group. The Boc group can be cleaved under specific conditions to release the active drug molecule []. The PEG portion can offer benefits like:
15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid is a molecule containing a Boc-protected amino group (Boc stands for tert-butyloxycarbonyl) attached to a long, chain-like structure composed of four ether (C-O-C) linkages (tetraoxa) and a terminal carboxylic acid group (penta-decanoic acid). This molecule likely functions as a linker or spacer unit in scientific research, particularly in the field of bioconjugation [].
The key features of the molecule's structure include:
The Boc group can be removed under acidic conditions to reveal the free amino group, allowing it to participate in further reactions.
The terminal carboxylic acid can react with an amine group on another molecule to form an amide bond, creating a conjugate [].